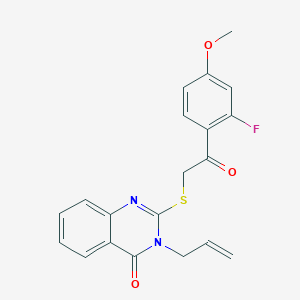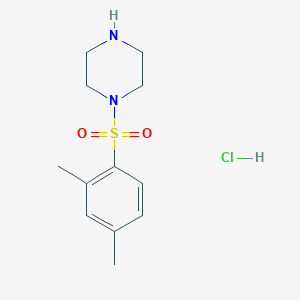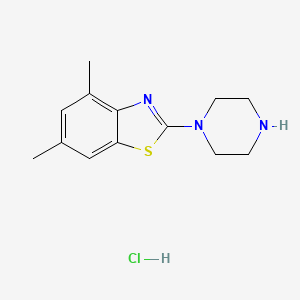
(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral organic compound with a unique structure that includes a methoxy group and a tetrahydronaphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of corresponding naphthalene derivatives. One common method includes the catalytic hydrogenation of 7-methoxy-1-naphthol under specific conditions to achieve the desired stereochemistry. The reaction is usually carried out in the presence of a chiral catalyst to ensure the formation of the (1R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-methoxy-1-tetralone, while reduction can produce fully saturated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
This compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various conditions, including neurological disorders.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and chiral properties make it a versatile intermediate in the production of various high-value products.
Wirkmechanismus
The mechanism of action of (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full range of biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-methoxy-1-tetralone: A related compound with a similar core structure but differing in oxidation state.
1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group, providing a basis for comparison in terms of reactivity and applications.
7-methoxy-1-naphthol: The precursor in the synthesis of (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, useful for understanding the transformation processes.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the presence of the methoxy group, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNEIYWSQIOLY-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CCC[C@H]2O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2375092.png)

![{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol](/img/structure/B2375094.png)



![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2375100.png)
![3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride](/img/structure/B2375102.png)
![6-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2375103.png)





